5-Carboxy methylrhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy methylrhodamine is a derivative of rhodamine, a family of fluorescent dyes. This compound is known for its strong fluorescence properties, making it highly valuable in various scientific applications. It is often used in biochemical assays, molecular biology, and medical diagnostics due to its ability to label and track biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy methylrhodamine typically involves the reaction of rhodamine with a carboxylating agent. One common method is the reaction of rhodamine with succinic anhydride in the presence of a base, such as pyridine, to form the carboxylic acid derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy methylrhodamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds, which is useful for labeling proteins and other biomolecules.
Oxidation and Reduction: While the core structure of rhodamine is relatively stable, the carboxyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products
The major products formed from these reactions include various labeled biomolecules, which are used in fluorescence-based assays and imaging techniques .
Scientific Research Applications
5-Carboxy methylrhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Medicine: Utilized in diagnostic assays to detect specific biomarkers in clinical samples.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The primary mechanism of action of 5-Carboxy methylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or spectroscopy . This property makes it an excellent tool for visualizing and tracking biological molecules in real-time.
Comparison with Similar Compounds
Similar Compounds
5-Carboxytetramethylrhodamine: Another rhodamine derivative with similar fluorescence properties.
6-Carboxyfluorescein: A fluorescein derivative used for similar applications but with different excitation and emission wavelengths.
Uniqueness
5-Carboxy methylrhodamine is unique due to its specific fluorescence characteristics, which make it highly suitable for certain applications where other dyes may not be as effective. Its stability and ability to form stable conjugates with biomolecules further enhance its utility in various scientific fields.
Properties
Molecular Formula |
C25H23N2O5+ |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)/p+1 |
InChI Key |
YMZMTOFQCVHHFB-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.